5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate
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Overview
Description
5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and sulfonyl chlorides. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
- 5,7-Dibromoquinolin-8-yl 4-chloronaphthalene-1-sulfonate
Uniqueness
Compared to similar compounds, 5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate has unique structural features that may enhance its biological activity and specificity
Properties
Molecular Formula |
C16H10Br2ClNO3S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-chloro-3-methylbenzenesulfonate |
InChI |
InChI=1S/C16H10Br2ClNO3S/c1-9-7-10(4-5-14(9)19)24(21,22)23-16-13(18)8-12(17)11-3-2-6-20-15(11)16/h2-8H,1H3 |
InChI Key |
HMVQAMXCOWACKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Cl |
Origin of Product |
United States |
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